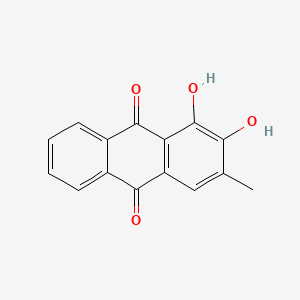

1,2-Dihydroxy-3-methylanthraquinone

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2-dihydroxy-3-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c1-7-6-10-11(15(19)12(7)16)14(18)9-5-3-2-4-8(9)13(10)17/h2-6,16,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAGCTACMMYJIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1O)O)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80330372 | |

| Record name | 1,2-DIHYDROXY-3-METHYLANTHRAQUINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80330372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-63-1 | |

| Record name | 602-63-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-DIHYDROXY-3-METHYLANTHRAQUINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80330372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Natural Occurrence and Isolation Methodologies of 1,2 Dihydroxy 3 Methylanthraquinone

Botanical Sources and Distribution

1,2-Dihydroxy-3-methylanthraquinone has been reported in several plant species, most notably within the Rubiaceae family.

Identification in Rubia wallichiana

The compound this compound has been reported to be found in Rubia wallichiana. nih.gov

Identification in Ophiorrhiza pumila

Ophiorrhiza pumila is another plant species in which this compound has been identified. nih.govnih.gov This plant is also known for producing the anti-cancer alkaloid camptothecin. nih.gov The presence of anthraquinones is a significant characteristic of the Rubiaceae family, to which Ophiorrhiza pumila belongs. nih.gov

Isolation from Morinda officinalis

Morinda officinalis is a key source for the isolation of various anthraquinones. While specific details on the isolation of this compound from this particular species are not extensively documented in the provided results, the genus Morinda is well-known for producing a variety of anthraquinone (B42736) compounds. nih.govnih.govresearchgate.netnih.govwho.intresearchgate.net For instance, studies on Morinda umbellata have led to the isolation of numerous anthraquinones. nih.gov The general methodology for extracting anthraquinones from Morinda officinalis involves refluxing the plant material with methanol (B129727). mdpi.com

Contextual Occurrence within the Rubiaceae Family and Other Plant Species

The Rubiaceae family is a rich source of anthraquinones, which serve as important chemotaxonomic markers. nih.gov These compounds are found in various parts of the plants, particularly the roots. researchgate.netresearchgate.net Genera such as Uncaria, Psychotria, Hedyotis, Ophiorrhiza, and Morinda are known for their significant anthraquinone content. nih.gov The biosynthesis of anthraquinones in Rubiaceae species is understood to occur through a combination of the isochorismate and the 2-C-methyl-d-erythritol 4-phosphate (MEP) pathways. nih.gov

Beyond the Rubiaceae family, related anthraquinone compounds like chrysophanol (B1684469) (1,8-dihydroxy-3-methylanthraquinone) are widely distributed across the plant kingdom, found in families such as Polygonaceae, Rhamnaceae, Fabaceae, and others. mdpi.com

Microbial and Fungal Sources (Contextual to Anthraquinones)

Anthraquinones are not exclusive to the plant kingdom; they are also produced by various microorganisms, particularly actinomycetes and fungi.

Isolation from Actinomycetes

Actinomycetes, especially those from the genus Streptomyces, are prolific producers of a wide array of secondary metabolites, including anthraquinones. mdpi.com While the direct isolation of this compound from actinomycetes is not explicitly detailed, numerous other anthraquinone derivatives have been identified from these microbes. nih.govfigshare.comresearchgate.netmdpi.com For example, the marine-derived Streptomyces sp. FX-58 was found to produce 1,8-dihydroxy-2-ethyl-3-methylanthraquinone. nih.gov Another soil actinomycete, Streptomyces sp. WS-13394, yielded four new alkylated anthraquinone analogues. figshare.com The production of anthraquinones like K1115 and 1,6-dihydro-8-propylanthraquinone has been associated with the alnumycin (B1248630) biosynthetic gene cluster in Streptomyces sp. CM020. mdpi.com Furthermore, Micromonospora rhodorangea, another actinomycete, has been shown to produce anthraquinone derivatives. nih.gov

Fungi, particularly marine-derived species, are also a significant source of anthraquinones. rsc.orgnih.gov Various species of Aspergillus, Penicillium, and Thermomyces have been found to produce a diverse range of these compounds. nih.gov

Isolation from Endophytic Fungi

Endophytic fungi, which reside within plant tissues, represent a significant source of bioactive secondary metabolites, including a variety of anthraquinones. nih.govnih.gov While the direct isolation of this compound from an endophytic fungus is not extensively detailed in the provided search results, the general methodology for isolating anthraquinones from fungal cultures is well-established.

For instance, research on an endophytic Coniothyrium sp. involved cultivating the fungus on a solid agar (B569324) medium. The culture was then extracted with ethyl acetate (B1210297). unideb.hu This crude extract, containing a mixture of metabolites, was then subjected to further purification steps. unideb.hu Similarly, studies on Nigrospora sp. have led to the isolation of several anthraquinone derivatives from their culture filtrates. nih.gov The general process involves growing the fungus, extracting the culture with a suitable solvent, and then using chromatographic techniques to separate the individual compounds. nih.govunideb.hu Fungi from genera such as Aspergillus, Penicillium, and Stemphylium are also known producers of anthraquinones. nih.govrsc.org

Advanced Extraction and Isolation Techniques for Anthraquinones

To efficiently isolate this compound and other related compounds, various advanced extraction and separation techniques are employed. These methods aim to improve yield, purity, and efficiency compared to traditional approaches.

Solvent-Based Extraction Approaches (e.g., ethyl acetate fractionation)

Solvent-based extraction is a fundamental step in the isolation of natural products. The choice of solvent is crucial and is based on the polarity of the target compounds. For anthraquinones, a sequence of solvents with increasing polarity is often used to fractionate the crude extract. conicet.gov.ar

Ethyl acetate is a commonly used solvent for extracting moderately polar compounds like many anthraquinones. unideb.hunih.gov After an initial extraction from the source material (e.g., fungal culture or plant material), the crude extract can be partitioned between different immiscible solvents to achieve a preliminary separation. Ethyl acetate fractionation separates compounds based on their differential solubility, concentrating the anthraquinones in the ethyl acetate layer. researchgate.netresearchgate.net This fraction is then typically evaporated to yield a residue enriched with the target compounds, which can be further purified. unideb.hu

Table 1: Solvents Used in Anthraquinone Extraction

| Solvent System | Source Material | Target Compounds | Reference |

|---|---|---|---|

| Ethyl acetate | Coniothyrium sp. culture | Hydroxyanthraquinones | unideb.hu |

| Ethyl acetate | Garcinia fruticosa leaves | Anthraquinones, Flavonoids | researchgate.net |

| Dichloromethane, Methanol | Cortinarius sanguineus | Anthraquinones | nih.gov |

Chromatographic Separation Methods (e.g., Column Chromatography, Preparative PC/TLC)

Chromatography is an indispensable tool for the purification of individual compounds from complex mixtures.

Column Chromatography (CC) is widely used for the large-scale separation of anthraquinones. unideb.hu The enriched extract (for example, from ethyl acetate fractionation) is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. unideb.hubiotech-asia.org A solvent or a gradient of solvents (mobile phase) is then passed through the column. Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. In the isolation of compounds from Coniothyrium sp., the ethyl acetate extract was subjected to column chromatography on silica gel using a gradient of petroleum ether in trichloromethane to yield several subfractions. unideb.hu

Preparative Thin-Layer Chromatography (TLC) and Paper Chromatography (PC) are other valuable techniques, particularly for separating small quantities of compounds. academicjournals.orgrochester.edu In preparative TLC, the extract is applied as a band onto a thick layer of adsorbent (like silica gel) on a glass plate. rochester.edu The plate is then developed in a suitable solvent system, and the separated bands corresponding to different compounds are visualized (e.g., under UV light). academicjournals.org These bands can then be scraped off, and the compound extracted from the adsorbent. rochester.edu Various solvent systems have been developed for the TLC separation of anthraquinones, such as toluene-acetone-formic acid and dichloromethane-acetone-formic acid. nih.govresearchgate.net

Table 2: Chromatographic Conditions for Anthraquinone Separation

| Technique | Stationary Phase | Mobile Phase Example | Application | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica gel | Petroleum ether/Trichloromethane gradient | Purification of hydroxyanthraquinones | unideb.hu |

| Preparative TLC | Silica gel 60 F254 | Hexane: Ethyl acetate (9:1) | Isolation of anthraquinone derivatives | academicjournals.org |

| HPTLC | Silica gel | Toluene–acetone (B3395972)–formic acid (6:6:1, v/v) | Separation of non-glycosylated anthraquinones | nih.gov |

Pressurized Hot Water Extraction (PHWE)

Pressurized Hot Water Extraction (PHWE), also known as subcritical water extraction, is a green extraction technique that uses water at temperatures between 100°C and 374°C under pressure to maintain its liquid state. researchgate.net By varying the temperature, the polarity of water can be modified, making it a versatile solvent for a range of compounds, including anthraquinones which have limited solubility in water at room temperature. researchgate.netnih.gov

Studies on the extraction of anthraquinones from the roots of Morinda citrifolia have demonstrated the effectiveness of PHWE. researchgate.netnih.gov Key findings indicate that the extraction yield increases with temperature, with the highest yield achieved at 220°C. nih.gov The flow rate of the water also impacts the extraction rate, though pressure was found to have no significant effect within the studied range. nih.gov This method offers a non-toxic and environmentally friendly alternative to conventional solvent extraction. conicet.gov.ar

Table 3: PHWE Parameters for Anthraquinone Extraction from Morinda citrifolia Roots

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Temperature | 110, 170, and 220°C | Yield increased with temperature; highest at 220°C | nih.gov |

| Water Flow Rate | 2, 4, and 6 mL min⁻¹ | 6 mL min⁻¹ gave the highest extraction rate | nih.gov |

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to enhance the extraction process. The acoustic cavitation produced by ultrasound disrupts cell walls, reduces particle size, and increases mass transfer between the solvent and the plant material, leading to higher extraction efficiency and shorter extraction times. nih.govmdpi.com

UAE has been successfully applied to extract anthraquinones from various plant sources, such as Heterophyllaea pustulata and Morinda citrifolia. conicet.gov.arnih.gov The efficiency of UAE is influenced by several factors, including temperature, solvent composition, and ultrasonic power. nih.gov For instance, in the extraction from M. citrifolia roots, the yield increased with both extraction time and temperature. nih.gov The choice of solvent is also critical, with acetone showing the highest recovery in one study. nih.gov In another, an ethanol-water mixture was found to be optimal, with a 60% ethanol (B145695) concentration yielding the best results for H. pustulata. conicet.gov.ar UAE coupled with other methods like ionic liquid microextraction can further enhance the preconcentration and analysis of anthraquinones. researchgate.net

Table 4: Optimized UAE Conditions for Anthraquinone Extraction

| Plant Source | Optimal Conditions | Key Findings | Reference |

|---|---|---|---|

| Morinda citrifolia | Temperature: 60°C; Solvent: Acetone | Yield increases with time and temperature; UAE is faster than maceration and Soxhlet. | nih.gov |

| Heterophyllaea pustulata | Temperature: 55°C; Time: 30 min; Solvent: 60% v/v ethanol in water | Yield increases with water content up to 40% v/v. | conicet.gov.ar |

Iii. Chemical Synthesis and Analog Development of 1,2 Dihydroxy 3 Methylanthraquinone

Synthetic Pathways for 1,2-Dihydroxy-3-methylanthraquinone

The construction of the this compound framework can be achieved through several synthetic strategies, with Friedel-Crafts acylation being a cornerstone approach.

The Friedel-Crafts acylation is a classic and versatile method for the synthesis of anthraquinones. acs.orgroyalsocietypublishing.orgnih.gov This reaction typically involves the condensation of a substituted phthalic anhydride (B1165640) with a suitably substituted benzene (B151609) derivative in the presence of a Lewis acid catalyst, followed by cyclization. royalsocietypublishing.orgnih.gov For the synthesis of this compound, a plausible route would involve the reaction of a phthalic anhydride with 3-methylcatechol (B131232) (1,2-dihydroxy-3-methylbenzene) or its protected form.

A general representation of the Friedel-Crafts acylation for anthraquinone (B42736) synthesis is the reaction of phthalic anhydride with a substituted benzene. royalsocietypublishing.org The reaction proceeds in two main steps: the initial acylation to form a 2-benzoylbenzoic acid derivative, followed by an intramolecular cyclization promoted by a strong acid to yield the anthraquinone core. royalsocietypublishing.orgbeilstein-journals.org The choice of solvent and catalyst is crucial, with aluminum chloride (AlCl₃) being a commonly used Lewis acid. royalsocietypublishing.org In some instances, a melt of AlCl₃ and sodium chloride is employed to carry out the reaction at a higher temperature, which can improve yields. acs.org

For instance, the synthesis of various substituted anthraquinones has been successfully achieved through a one-step Friedel-Crafts acylation of phthalic anhydrides with different substituted benzenes. acs.orgnih.gov This highlights the adaptability of the method for creating a library of anthraquinone analogs.

The efficiency of anthraquinone synthesis via Friedel-Crafts acylation is influenced by several factors, including the nature of the substituents on both the phthalic anhydride and the benzene ring, the reaction temperature, and the catalyst system. acs.orgroyalsocietypublishing.org Electron-donating groups on the aromatic ring generally facilitate the electrophilic substitution, leading to higher yields. beilstein-journals.org

A patent for the synthesis of the closely related 1,2-dihydroxyanthraquinone describes a method using anthraquinone as the starting material, which is treated with a sulfonating agent, an oxidant, and caustic soda under high temperature and pressure. google.com This alternative route suggests that post-functionalization of the anthraquinone core is also a viable strategy.

Interactive Table: General Conditions for Friedel-Crafts Acylation in Anthraquinone Synthesis.

| Reactants | Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Phthalic anhydride and substituted benzenes | AlCl₃ | Dichloromethane, 42°C, 30 min, then cyclization with 4% oleum, 95°C, 2 h | Substituted anthraquinones | royalsocietypublishing.org |

| Phthalic anhydride and phenols | AlCl₃/NaCl melt | 165°C | Hydroxylated anthraquinones | acs.org |

Derivatization and Analogue Synthesis for Structure-Activity Relationship Studies

The biological activity of anthraquinones is highly dependent on their substitution pattern. frontiersin.orgresearchgate.net Therefore, the synthesis of derivatives and analogs of this compound is crucial for understanding how structural modifications influence their biological function.

Methylation of the hydroxyl groups on the anthraquinone scaffold is a common derivatization strategy. In a study on the antifilarial activity of synthetic anthraquinones, it was found that methylated products of active anthraquinones did not show activity against the microfilaria of Brugia malayi. nih.gov This suggests that the free hydroxyl groups are essential for this particular biological activity.

The synthesis of methylated analogs can be achieved through standard methylation procedures, for example, using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. The resulting methoxy-substituted anthraquinones, such as 1,8-dihydroxy-2-methoxy-3-methyl-anthraquinone, can then be evaluated to determine the impact of blocking the hydroxyl groups. nih.gov

The design and synthesis of a wide array of anthraquinone analogs are instrumental in establishing comprehensive structure-activity relationships (SAR). frontiersin.orgresearchgate.netnih.gov These studies involve systematically altering the substituents on the anthraquinone core to identify key structural features responsible for a desired biological effect. frontiersin.org

For example, the presence and position of hydroxyl groups are known to be critical for the biological activities of many anthraquinones. frontiersin.orgresearchgate.net Studies on a series of anthraquinones have shown that the bioactivity is correlated with the presence of hydroxyl groups at specific positions in the aromatic ring and the nature of the substituent at the C-3 position. frontiersin.org The synthesis of various dihydroxy- and trihydroxyanthraquinones allows for a direct comparison of their effects. acs.org

The preparation of these analogs often follows the same synthetic principles, such as the Friedel-Crafts acylation, allowing for the introduction of diverse functionalities. acs.orgnih.gov By creating a library of structurally related compounds, researchers can map the SAR and optimize the structure for a specific target. nih.gov

Interactive Table: Examples of Synthesized Anthraquinone Analogs for SAR Studies.

| Compound Name | Key Structural Features | Investigated Activity | Reference |

|---|---|---|---|

| 1,4-dihydroxy-5,8-bis[[2-(2-hydroxyethoxy)ethyl]amino]-9,10-anthracenedione | Oxygen analog of an antineoplastic agent | Antineoplastic | nih.gov |

| Various isopropyl-substituted anthraquinones | Isopropyl groups at different positions | Not specified | royalsocietypublishing.orgnih.gov |

| Various hydroxylated anthraquinones | Different number and position of hydroxyl groups | Antifilarial | acs.orgnih.gov |

Iv. Biosynthetic Pathways of Anthraquinones Relevant to 1,2 Dihydroxy 3 Methylanthraquinone

Polyketide Pathway Contribution

The polyketide pathway is a major route for the biosynthesis of a wide range of natural products, including many anthraquinones, particularly in fungi, bacteria, and certain plant families like Leguminosae, Rhamnaceae, and Polygonaceae. researchgate.netnih.gov This pathway is characterized by the head-to-tail condensation of small carboxylic acid units, typically initiated by an acetyl-CoA starter unit followed by the sequential addition of several malonyl-CoA extender units. researchgate.net

In this pathway, the formation of the anthraquinone (B42736) core generally involves an octaketide chain, which is assembled from one acetyl-CoA and seven malonyl-CoA molecules. researchgate.net This linear polyketide chain then undergoes a series of cyclization and aromatization reactions to form the tricyclic anthraquinone structure. rsc.org The enzymes responsible for this process are known as polyketide synthases (PKS). fu-berlin.de There are different types of PKS enzymes, with Type I being large, multifunctional proteins common in fungi, and Type II being multi-enzyme complexes typically found in bacteria that produce aromatic products. fu-berlin.de Type III PKS, found in plants, are responsible for producing a variety of compounds, including the precursors for flavonoids. fu-berlin.de

For anthraquinones with substitution patterns on both aromatic rings, the polyketide pathway is the typical route. fu-berlin.de A well-studied example is the biosynthesis of chrysophanol (B1684469) (1,8-dihydroxy-3-methylanthraquinone), an anthraquinone structurally similar to 1,2-dihydroxy-3-methylanthraquinone. fu-berlin.denih.gov In fungi, chrysophanol is produced via the polymalonate pathway, a variant of the polyketide pathway. nih.gov The folding of the octaketide chain is a critical step that determines the final structure of the anthraquinone. nih.gov

Table 1: Key Components of the Polyketide Pathway for Anthraquinone Biosynthesis

| Component | Description |

|---|---|

| Starter Unit | Typically Acetyl-CoA. |

| Extender Units | Multiple Malonyl-CoA units. |

| Key Intermediate | Octaketide chain. |

| Key Enzymes | Polyketide Synthases (PKS) of Type I, II, or III. fu-berlin.de |

| Resulting Anthraquinones | Often substituted on both outer rings (e.g., Chrysophanol, Emodin). rsc.orgfu-berlin.de |

Chorismate/o-Succinylbenzoic Acid Pathway Integration

The chorismate/o-succinylbenzoic acid (OSB) pathway is the primary route for the biosynthesis of Rubia-type anthraquinones, which are characteristic of the Rubiaceae family. researchgate.net This pathway is distinct from the polyketide route and involves the integration of intermediates from the shikimate pathway and the tricarboxylic acid (TCA) cycle. researchgate.netresearchgate.net

The biosynthesis begins with chorismate, a key intermediate in the shikimate pathway which is responsible for the production of aromatic amino acids. nih.govresearchgate.net Chorismate is converted to isochorismate by the enzyme isochorismate synthase (ICS). researchgate.net Subsequently, o-succinylbenzoic acid (OSB) is formed from isochorismate and α-ketoglutarate (from the TCA cycle) in a reaction catalyzed by OSB synthase. researchgate.net

The resulting OSB molecule provides rings A and B of the anthraquinone structure. Ring C is derived from an isoprenoid precursor, isopentenyl diphosphate (B83284) (IPP) or its isomer dimethylallyl diphosphate (DMAPP). researchgate.netnih.gov In plants, IPP can be synthesized via two different pathways: the mevalonic acid (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. researchgate.net Recent studies have shown that in the Rubiaceae family, the MEP pathway is the source of IPP for anthraquinone biosynthesis. researchgate.net The prenylation of an intermediate, 1,4-dihydroxy-2-naphthoic acid (DHNA), is a crucial step in forming the final tricyclic structure. researchgate.netnih.gov This pathway typically results in anthraquinones that are substituted on only one of the outer rings. fu-berlin.de

Table 2: Key Steps and Intermediates in the Chorismate/o-Succinylbenzoic Acid Pathway

| Step | Precursors | Enzyme | Product |

|---|---|---|---|

| 1 | Chorismate | Isochorismate Synthase (ICS) | Isochorismate |

| 2 | Isochorismate, α-ketoglutarate | o-Succinylbenzoate Synthase (OSBS) | o-Succinylbenzoic Acid (OSB) |

| 3 | o-Succinylbenzoic Acid | OSB:CoA ligase | OSB-CoA ester |

| 4 | Shikimate Pathway Intermediate | - | 1,4-dihydroxy-2-naphthoic acid (DHNA) |

| 5 | DHNA, DMAPP | Prenyltransferase | Prenylated DHNA |

Mechanisms of Anthraquinone Biosynthesis in Plants and Microorganisms

The mechanisms for producing the vast diversity of anthraquinones observed in nature are complex and involve not only the core biosynthetic pathways but also a suite of "tailoring" enzymes. rsc.orgbenthamdirect.com These enzymes modify the basic anthraquinone skeleton through reactions like hydroxylation, methylation, glycosylation, and dimerization. rsc.orgbenthamdirect.com

In Plants: Plant anthraquinone biosynthesis is compartmentalized and tightly regulated. The chorismate pathway, for example, involves enzymes located in the plastids. nih.gov The expression of biosynthetic genes can be influenced by developmental cues and environmental stimuli. For instance, the production of anthraquinones in cell cultures of Morinda citrifolia has been shown to increase with the activity of isochorismate synthase (ICS). researchgate.net In the family Rubiaceae, the integration of the shikimate and MEP pathways is a hallmark of anthraquinone synthesis. nih.gov The MVA pathway may also play a significant role in some species, such as Rubia yunnanensis, particularly in hairy root cultures. nih.gov

In Microorganisms: Fungi and bacteria are prolific producers of polyketide-derived anthraquinones. nih.govbenthamdirect.com In fungi, the biosynthesis is often carried out by non-reducing polyketide synthases (nrPKS), which are large, iterative enzymes. rsc.org The polyketide chain synthesized by nrPKS undergoes cyclization, often facilitated by a product template (PT) domain, and is then released. rsc.org Subsequent modifications by enzymes like oxidases, methyltransferases, and glycosyltransferases lead to the final diverse structures. rsc.orgbenthamdirect.com For example, the biosynthesis of emodin (B1671224) in fungi involves the formation of an atrochrysone (B1255113) carboxylic acid intermediate, which is then decarboxylated and oxidized. rsc.org The genes for these biosynthetic pathways are often organized in biosynthetic gene clusters (BGCs), which facilitates their coordinated expression. nih.gov Advances in genomics have been instrumental in identifying these clusters and the enzymes they encode. benthamdirect.com

V. Biological Activities and Pharmacological Mechanisms of 1,2 Dihydroxy 3 Methylanthraquinone

Anticancer and Antitumor Potential of 1,2-Dihydroxy-3-methylanthraquinone

Inhibition of Cancer Cell Proliferation (e.g., SMMC-7721)

No studies were identified that specifically investigate the inhibitory effects of this compound on the proliferation of SMMC-7721 human hepatocellular carcinoma cells. Research on other anthraquinone (B42736) compounds has shown activity against various cancer cell lines, but this cannot be attributed to the subject compound.

Proposed Mechanisms of Action in Anticancer Research

Detailed mechanisms of action for the anticancer activity of this compound are not available in the reviewed literature. Studies on related isomers, such as 1,3-dihydroxy-2-methylanthraquinone, suggest that the anticancer effects of some anthraquinones may involve the induction of apoptosis through the regulation of pathways involving p53, Bax, Bcl-2, and caspases. plos.orgnih.gov Another related compound, 2-hydroxy-3-methylanthraquinone, has been shown to induce apoptosis in HepG2 cells by targeting the SIRT1/p53 signaling pathway. nih.gov However, these findings are not directly applicable to this compound.

Anti-aging Activity of this compound

No scientific literature was found that specifically examines the anti-aging properties of this compound.

Antiparasitic Activity of this compound

Activity against Schistosoma mansoni

There is no available data from the conducted searches on the activity of this compound against the parasitic flatworm Schistosoma mansoni.

Activity against Brugia malayi

Similarly, no studies were found that report on the activity of this compound against the parasitic nematode Brugia malayi.

Comparative Biological Activities and Mechanisms of Structurally Related Anthraquinones

The biological profile of this compound is best understood in the context of its chemical family, the anthraquinones. These compounds, sharing a core 9,10-dioxoanthracene skeleton, exhibit a vast array of pharmacological activities that are highly dependent on the nature and position of their substituent groups. researchgate.net Variations in hydroxylation, methylation, and other modifications across the anthraquinone scaffold lead to distinct mechanisms of action and therapeutic potentials. researchgate.netnih.gov

Anthraquinones are a well-established class of anticancer agents, with their mechanisms of action being a subject of extensive research. rsc.org Their antitumour effects are multifaceted, encompassing the induction of programmed cell death (apoptosis), interference with cell division, and inhibition of key signaling pathways that promote cancer growth. rsc.orgspandidos-publications.com

Apoptosis Induction: A primary mechanism for the anticancer effect of many anthraquinones is the induction of apoptosis. For instance, 1,3-dihydroxy-2-methylanthraquinone (DMQ), a structural isomer of this compound, has been shown to trigger apoptosis in HepG2 liver cancer cells. nih.govnih.gov This process involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, evidenced by the upregulation of caspases-3, -8, and -9. nih.govnih.gov Mechanistic studies revealed that DMQ increases the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins and enhances the expression of p53, Fas, and FasL. nih.govnih.gov Similarly, emodin (B1671224) can induce apoptosis in various cancer cells, including gastric carcinoma, by downregulating key survival proteins. spandidos-publications.com Purpurin (B114267), another related anthraquinone, also induces apoptosis in lung cancer cells. oup.com

Reactive Oxygen Species (ROS) Regulation and Cell Cycle Arrest: The generation of reactive oxygen species (ROS) is a common mechanism through which anthraquinones exert their anticancer effects. nih.gov Increased ROS levels can lead to oxidative stress, damaging cellular components and triggering apoptosis. oup.comnih.gov DMQ treatment in HepG2 cells led to a significant increase in ROS and a corresponding decrease in mitochondrial membrane potential. nih.govnih.gov Emodin has also been observed to cause bursts of ROS in esophageal cancer cells. spandidos-publications.com This increase in ROS can activate signaling pathways like JNK, which in turn promotes apoptosis. nih.gov

Furthermore, anthraquinones can arrest the cell cycle at various phases, preventing cancer cell proliferation. DMQ treatment causes a dose-dependent downregulation of Cyclin E and CDK2, leading to cell cycle arrest. nih.govnih.gov Other anthraquinones have been found to arrest the cell cycle in the S-phase or G2/M phase, often in conjunction with the upregulation of cell cycle inhibitors like p21 and p53. rsc.org

Kinase Inhibition: Several anthraquinones function as kinase inhibitors, targeting enzymes crucial for cancer cell signaling and survival. spandidos-publications.com Emodin is a known tyrosine kinase inhibitor. spandidos-publications.com Chrysophanic acid (1,8-dihydroxy-3-methylanthraquinone) exerts its anticancer activity via the EGFR/mTOR mediated signaling pathway. sigmaaldrich.com Purpurin has been shown to inhibit the PI3K/AKT pathway, a critical regulator of cell survival and proliferation, in lung cancer cells. oup.comresearchgate.net This inhibition prevents the phosphorylation of AKT, leading to decreased expression of anti-apoptotic proteins like Bcl-2 and cell cycle regulators like cyclin-D1. oup.comresearchgate.net

Table 1: Comparative Anticancer Mechanisms of Structurally Related Anthraquinones

| Compound | Cancer Cell Line | Primary Mechanism(s) | Key Molecular Targets |

|---|---|---|---|

| 1,3-dihydroxy-2-methylanthraquinone (DMQ) | HepG2 (Liver) | Apoptosis, ROS induction, Cell cycle arrest | Caspase-3, -8, -9, Bax/Bcl-2, p53, Cyclin E, CDK2 nih.govnih.gov |

| Emodin | Gastric, Pancreatic, Esophageal | Apoptosis, ROS induction, Kinase inhibition | Tyrosine kinases, RhoA, PRL-3 spandidos-publications.com |

| Chrysophanic Acid | SNU-C5 (Colon) | Kinase inhibition | EGFR/mTOR pathway sigmaaldrich.com |

| Purpurin | A549 (Lung) | Apoptosis, ROS induction, Kinase inhibition | PI3K/AKT pathway, Bcl-2, Caspases oup.comresearchgate.net |

| Amide Anthraquinone Derivatives | HCT116 (Colon) | Apoptosis, ROS induction | ROS-JNK pathway, Cytochrome C nih.gov |

Anthraquinones possess significant anti-inflammatory properties, primarily by modulating key signaling pathways and mediators involved in the inflammatory response. nih.gov A central target for many anthraquinones is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation. nih.govnih.gov

Emodin and rhein (B1680588) have demonstrated the ability to suppress the activation of NF-κB in macrophages stimulated with lipopolysaccharide (LPS). nih.gov This inhibition prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes. nih.gov For example, aloe-emodin (B1665711) markedly suppresses the production of nitric oxide (NO), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) by inhibiting the degradation of IκBα, a key step in NF-κB activation. nih.gov

The downstream effects of NF-κB inhibition include the reduced expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for producing the inflammatory mediators NO and prostaglandins (B1171923) (like PGE2), respectively. nih.gov By suppressing these molecules, anthraquinones can effectively attenuate the inflammatory cascade in various disease models. nih.gov

Table 2: Anti-inflammatory Mechanisms of Structurally Related Anthraquinones

| Compound | Cell/Model System | Key Molecular Targets | Downstream Effects |

|---|---|---|---|

| Aloe-emodin | LPS-stimulated RAW264.7 cells | NF-κB (via IκBα) | ↓ NO, IL-6, IL-1β production nih.gov |

| Rhein | LPS-stimulated RAW264.7 cells | NF-κB, IKKβ, Caspase-1 | ↓ NO, IL-6, TNF-α, IL-1β, COX-2 production nih.gov |

| Emodin | Various | NF-κB, Notch1, RhoA/ROCK | ↓ Pro-inflammatory cytokine production, improved intestinal mucosal barrier nih.gov |

The antioxidant activity of anthraquinones is a significant aspect of their biological profile, contributing to their protective effects against various pathologies. nih.govacs.org This activity is largely attributed to their ability to scavenge free radicals and inhibit lipid peroxidation, with the efficacy being closely linked to their chemical structure, particularly the number and position of hydroxyl (-OH) groups. karger.comnih.gov

Studies have shown that anthraquinones can act as potent scavengers of various radicals, including the diphenylpicrylhydrazyl (DPPH) radical and superoxide (B77818) anions (O₂•⁻). nih.govnih.gov Theoretical and experimental studies indicate that anthraquinones may be particularly effective scavengers of superoxide radicals in aqueous environments. nih.govacs.org The antioxidant mechanism often involves hydrogen atom transfer (HAT), where the phenolic hydroxyl groups donate a hydrogen atom to neutralize a free radical. nih.gov

The substitution pattern on the anthraquinone core is critical. For instance, compounds with ortho-dihydroxy groups (hydroxyl groups on adjacent carbon atoms), such as alizarin (B75676) and purpurin, often exhibit higher antioxidant and radical scavenging activity compared to those without. karger.comnih.gov Purpurin, with three hydroxyl groups, has been shown to have higher antioxidative effects than alizarin and quinizarin. mdpi.com In contrast, anthraquinone itself, lacking hydroxyl substituents, shows no significant antioxidant effect. karger.com

Table 3: Comparative Antioxidant Activity of Structurally Related Anthraquinones

| Compound | Activity Metric | Key Findings |

|---|---|---|

| Rhein & Aloe-emodin | Inhibition of linoleic acid peroxidation (IC₅₀) | Showed the highest inhibitory activity among tested anthraquinones. nih.gov |

| Alizarin | Inhibition of lipid peroxidation | Moderately effective antioxidant. karger.com |

| Purpurin | Antioxidative effects | Showed the highest activity compared to alizarin and quinizarin. mdpi.com |

| General Anthraquinones | Superoxide radical scavenging (O₂•⁻) | Predicted to be promising O₂•⁻ radical scavengers in polar media, with activity potentially higher than ascorbic acid. nih.govacs.org |

Anthraquinones derived from natural sources like plants, fungi, and bacteria are known to possess a broad spectrum of antimicrobial activities. researchgate.netnih.govresearchgate.net Their efficacy varies significantly based on their specific chemical structures and the target microorganism. researchgate.net

Antibacterial Activity: Numerous anthraquinones have demonstrated activity against both Gram-positive and Gram-negative bacteria. researchgate.net For example, emodin shows moderate antibacterial activity against Pseudomonas putida and significant activity against Mycobacterium tuberculosis. rsc.org A novel anthraquinone, 6,6¹-bis(1,5,7-trihydroxy-3-hydroxymethylanthraquinone), isolated from a Streptomyces species, showed significant antimicrobial activities against tested microbes. nih.gov Another compound, 2,3-dihydroxy-9,10-anthraquinone, was effective against P. aeruginosa, Salmonella typhimurium, and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism of antibacterial action can involve the inhibition of nucleic acid synthesis, disruption of membrane integrity, and interference with bacterial efflux pumps. researchgate.net

Antifungal Activity: The antifungal properties of anthraquinones have also been documented. mdpi.comresearchgate.net Emodin has been reported to be selectively active against the yeast pathogen Candida albicans, a major agent of human candidiasis. mdpi.com However, its activity against the filamentous fungus Aspergillus fumigatus was limited at the same concentration. mdpi.com

Antiviral Activity: Some anthraquinones exhibit antiviral properties. Chrysophanic acid, for example, is used to study the inhibition of poliovirus replication. sigmaaldrich.com Its activity is attributed to hydrophobic regions on the molecule that interact with the virus. sigmaaldrich.com

Table 4: Antimicrobial Spectrum of Structurally Related Anthraquinones

| Compound | Activity Type | Target Microbe(s) |

|---|---|---|

| Emodin | Antibacterial, Antifungal | Mycobacterium tuberculosis, Pseudomonas putida, Candida albicans mdpi.comrsc.org |

| Chrysophanic Acid | Antiviral | Poliovirus types 2 and 3 sigmaaldrich.com |

| 2,3-dihydroxy-9,10-anthraquinone | Antibacterial | P. aeruginosa, S. typhimurium, MRSA nih.gov |

| Rhein | Antibacterial | Staphylococcus aureus researchgate.net |

| 2-(dimethoxymethyl)-1-hydroxy-9,10-anthraquinone | Antibacterial | Methicillin-resistant S. aureus (MRSA) rsc.org |

Beyond their well-documented anticancer and antimicrobial effects, anthraquinones are being investigated for a range of other therapeutic applications, including the protection of various organ systems and the management of metabolic diseases. nih.govmdpi.com

Hepatoprotective and Neuroprotective Effects: The antioxidant and anti-inflammatory properties of anthraquinones contribute to their potential protective effects on the liver and nervous system. nih.govmdpi.com Emodin, for instance, is noted for its hepatoprotective activities. mdpi.com

Anti-osteoporotic Activity: Research has identified certain anthraquinones as having potential anti-osteoporotic effects. A study on compounds from Aloe exudates found that several anthraquinones could significantly suppress the activity of tartrate-resistant acid phosphatase (TRAP) in osteoclast cells. nih.gov Since osteoclasts are responsible for bone resorption, inhibiting their activity is a key strategy in treating osteoporosis. This effect is linked to the modulation of the nuclear factor-κB (NF-κB) ligand signaling, which is crucial for osteoclast differentiation. nih.gov

Anti-diabetic Research: Some anthraquinones are also explored for their anti-diabetic potential. mdpi.com While specific studies on this compound are limited in this area, the broader class of compounds is recognized for these properties, often linked to their antioxidant and anti-inflammatory actions which can mitigate complications associated with diabetes. nih.gov

Table 5: Other Investigated Biological Activities of Anthraquinones

| Activity | Compound(s) | Mechanism/Key Findings |

|---|---|---|

| Anti-osteoporotic | Various anthraquinones from Aloe | Suppression of TRAP activity in osteoclasts; inhibition of NF-κB ligand-activated differentiation. nih.gov |

| Hepatoprotective | Emodin, General Anthraquinones | Attributed to antioxidant and anti-inflammatory effects. nih.govmdpi.com |

| Neuroprotective | General Anthraquinones | Linked to antioxidant and anti-inflammatory mechanisms. nih.govmdpi.com |

| Anti-diabetic | General Anthraquinones | Investigated for potential in managing diabetic complications. nih.govmdpi.com |

Vi. Structure Activity Relationship Sar Studies of 1,2 Dihydroxy 3 Methylanthraquinone and Analogues

Correlating Hydroxyl and Methyl Substituent Positions with Biological Potency

The position and number of hydroxyl (–OH) and methyl (–CH3) groups on the anthraquinone (B42736) ring system are critical determinants of biological activity. frontiersin.orgnih.gov Research has shown that these substituents play a crucial role in the molecule's interaction with biological targets, often through hydrogen bonding and other non-covalent interactions. nih.gov

Studies on various hydroxyanthraquinone derivatives have demonstrated that the quantity and location of hydroxyl groups are fundamental to their bioactivities. nih.gov For instance, in a study of hydroxyanthraquinones and their cytotoxicity against cancer cell lines, a monohydroxyanthraquinone, 1-hydroxy-3-methyl-anthraquinone, displayed strong activity. nih.gov However, the addition of more hydroxyl groups, as seen in dihydroxy- and trihydroxyanthraquinones, led to a decrease in anticancer activity. nih.gov This suggests that for certain biological endpoints, a specific hydroxylation pattern is more favorable than multiple substitutions. nih.gov

The bioactivity of anthraquinones is correlated with the presence of hydroxyl groups at positions C-1 to C-8 and a substituent at C-3. frontiersin.org The specific placement of these groups influences the molecule's electronic properties and its ability to interact with biological macromolecules. For example, the substitution pattern on the anthraquinone nucleus affects the molecule's color, which is a result of its electronic absorption spectrum. nih.gov Substituents in positions 1 and 4 can cause a significant bathochromic shift, indicating altered electronic distribution within the molecule, which may also correlate with biological potency. nih.gov

The following table summarizes the impact of substituent variations on the biological activity of selected anthraquinone analogues.

Table 1: Effect of Substituent Position on the Biological Activity of Anthraquinone Analogues

| Compound | Substituent Positions | Observed Biological Activity | Reference |

| 1-Hydroxy-3-methylanthraquinone | 1-OH, 3-CH₃ | Potent cytotoxicity against KB and KBv200 cancer cell lines. | nih.gov |

| 1,8-Dihydroxyanthraquinone | 1-OH, 8-OH | Decreased anticancer activity compared to 1-hydroxy-3-methylanthraquinone. | nih.gov |

| 1,3-Dihydroxy-6-methoxy-8-methylanthraquinone | 1-OH, 3-OH, 6-OCH₃, 8-CH₃ | Decreased anticancer activity. | nih.gov |

| 1,3,8-Trihydroxy-6-methylanthraquinone | 1-OH, 3-OH, 8-OH, 6-CH₃ | Cytotoxicity IC₅₀ values > 500.0 μM, indicating low activity. | nih.gov |

| Citreorosein | Varies | Antifouling activity against macro-organisms. | frontiersin.org |

| Emodin (B1671224) | Varies | Antifouling activity against macro-organisms. | frontiersin.org |

Hydrophobic Interactions and Specificity of Action

Hydrophobic interactions play a significant role in the binding of ligands to biological targets, and this principle holds true for anthraquinone derivatives. The nonpolar regions of the anthraquinone molecule can interact favorably with hydrophobic pockets in proteins and other macromolecules, contributing to the specificity and strength of binding.

The specificity of action of many biologically active molecules is determined by a combination of hydrogen bonding and hydrophobic interactions. In the context of mitogen-activated protein kinases (MAPKs), for example, short hydrophobic regions at the distal end of docking sites are critical for determining the high selectivity of JNK MAPKs. nih.gov Changing just one or two key hydrophobic residues can significantly alter binding affinity, turning a weak binding site into a strong one, or vice versa. nih.gov This highlights the importance of hydrophobic interactions in achieving specificity.

Computational and In Silico Approaches to Predict Activity

In recent years, computational and in silico methods have become invaluable tools in drug discovery and development for predicting the biological activity of compounds. nih.govmdpi.com These approaches, which include molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, can significantly streamline the process of identifying promising drug candidates. nih.govnih.gov

Molecular docking studies can predict how a ligand, such as an anthraquinone derivative, will bind to the active site of a target protein. scispace.com For instance, docking studies of 1-hydroxyanthraquinones have shown that the anthraquinone motif can intercalate between DNA base pairs, and the hydroxyl groups can form hydrogen bonds with amino acid residues of enzymes like topoisomerase. nih.gov These computational models help to visualize and understand the molecular interactions that underpin biological activity.

In silico ADMET prediction tools can estimate the pharmacokinetic and toxicological properties of a compound. nih.gov For example, predictions can be made about a compound's intestinal absorption, blood-brain barrier penetration, and potential to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. scispace.com Furthermore, bioactivity scores for various drug targets, such as enzymes, nuclear receptors, and ion channels, can be calculated using cheminformatics tools. mdpi.comnih.gov These predictions help to prioritize compounds for further experimental testing.

The use of computational methods extends to predicting the cytotoxicity of compounds against various cancer cell lines. mdpi.com By analyzing the chemical structure, these tools can provide a probability of a compound being active against a specific cell line. mdpi.com This in silico screening is a cost-effective way to assess the potential of a large number of compounds in the early stages of research. mdpi.com

Table 2: In Silico Prediction Tools and Their Applications

| In Silico Method | Application | Predicted Outcome |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. | Provides insights into binding modes, such as intercalation into DNA or hydrogen bonding with enzyme active sites. scispace.comnih.gov |

| ADMET Prediction | Estimates the pharmacokinetic and toxicological properties of a compound. | Predicts properties like intestinal absorption, blood-brain barrier penetration, and inhibition of metabolic enzymes. nih.govscispace.com |

| Bioactivity Score Prediction | Calculates the predicted activity of a compound against various drug targets. | Provides scores for potential activity as enzyme inhibitors, nuclear receptor ligands, etc. mdpi.comnih.gov |

| Cytotoxicity Prediction | Predicts the likelihood of a compound being cytotoxic to specific cancer cell lines. | Generates a probability score for activity against different cell lines. mdpi.com |

Vii. Analytical Methodologies for Characterization and Quantification of 1,2 Dihydroxy 3 Methylanthraquinone

Chromatographic Techniques for Purity and Content Determination

Chromatographic methods are fundamental in separating 1,2-Dihydroxy-3-methylanthraquinone from complex mixtures to assess its purity and quantify its content.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the analysis of anthraquinones, including this compound. These methods offer high resolution, sensitivity, and speed.

Key Features of HPLC/UHPLC Methods:

Stationary Phases: Reversed-phase columns, particularly C18, are most common for separating anthraquinones. cabidigitallibrary.orgnih.gov

Mobile Phases: A gradient elution using a mixture of an aqueous solvent (often containing an acid like formic or phosphoric acid) and an organic solvent (typically acetonitrile (B52724) or methanol) is frequently employed to achieve optimal separation. cabidigitallibrary.orgmdpi.comnih.gov

Detection: UV-Vis detectors, specifically photodiode array (PDA) detectors, are standard for detecting and quantifying anthraquinones due to their chromophoric nature. mdpi.comresearchgate.net Detection is often set at specific wavelengths, such as 254 nm, to maximize sensitivity for these compounds. nih.govmdpi.com

Research Findings: A study on the analysis of anthraquinones in Polygonum multiflorum utilized a UHPLC method with a C18 column and a gradient of 0.1% formic acid in water and acetonitrile. mdpi.com This method allowed for the successful separation and quantification of five anthraquinones with good linearity and low limits of detection (LODs), ranging from 0.01 to 0.08 mg/L. mdpi.com Another UHPLC-PDA-MS method developed for Bulbine natalensis extracts separated seven compounds, including anthraquinones, within 15 minutes with detection limits as low as 50 pg on the column. researchgate.netnih.gov The method was validated for linearity, repeatability, accuracy, and limits of detection and quantification, demonstrating its suitability for quality control. nih.gov

Interactive Data Table: HPLC/UHPLC Parameters for Anthraquinone (B42736) Analysis

| Parameter | Condition 1 | Condition 2 |

| Technique | UHPLC-PDA | HPLC-UV |

| Column | ACQUITY UPLC® HSS T3 (2.1 × 100 mm, 1.8 μm) | GL Sciences Intersil ODS-3 (C18, 125 × 4.6 mm, 5.0 μm) nih.gov |

| Mobile Phase | A: 0.1% formic acid in waterB: 0.1% formic acid in acetonitrile mdpi.com | A: 0.1% o-phosphoric acid in waterB: Methanol (B129727) nih.gov |

| Elution | Gradient mdpi.com | Gradient nih.gov |

| Flow Rate | 0.4 mL/min mdpi.com | 1.0 mL/min nih.gov |

| Detection | PDA at 254 nm mdpi.com | UV at 254 nm nih.gov |

| Column Temp. | 35 °C mdpi.com | 40 °C nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For less volatile compounds like anthraquinones, derivatization is often necessary to increase their volatility. oup.com

Key Features of GC-MS Methods:

Derivatization: To improve volatility and thermal stability, hydroxyanthraquinones can be converted to their trifluoroacetyl or trimethylsilyl (B98337) (TMS) derivatives. oup.com

Separation: A high-temperature capillary column is typically used for the separation of these compounds. rsc.org

Detection: Mass spectrometry provides high selectivity and sensitivity, allowing for the identification of compounds based on their mass spectra and fragmentation patterns. nih.gov The Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity for quantitative analysis. oup.com

Research Findings: A GC-MS method was developed for the qualitative and quantitative analysis of four anthraquinones in rhubarb. oup.com The study detailed the main fragment ion cleavage pathways, which aids in the structural elucidation of these compounds. oup.com For quantification, the method used SIM mode, which provided excellent selectivity and sensitivity. oup.com Another study developed a high-temperature GC/MS method for determining anthraquinone and its impurities in paper products, highlighting the technique's utility in quality and safety assessment. rsc.org

Interactive Data Table: GC-MS Parameters for Anthraquinone Analysis

| Parameter | Condition 1 |

| Technique | GC-MS oup.com |

| Mode | Electron Impact (EI) oup.com |

| Scan Mode | Full scan (qualitative), SIM (quantitative) oup.com |

| Derivatization | May be required for certain anthraquinones oup.com |

| Internal Standard | Osthole oup.com |

Micellar Electrokinetic Chromatography (MEKC) is a variation of capillary electrophoresis (CE) that can separate both charged and neutral molecules. wikipedia.orgnih.gov It utilizes a surfactant added to the buffer solution at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. wikipedia.org

Key Features of MEKC Methods:

Principle: Separation is based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. wikipedia.org

Buffer System: Typically performed under alkaline conditions to generate a strong electroosmotic flow. wikipedia.org Sodium dodecyl sulfate (B86663) (SDS) is a commonly used surfactant. wikipedia.org

Advantages: MEKC offers high efficiency and can be used for the analysis of complex mixtures containing both neutral and ionic analytes. nih.gov

Research Findings: A microemulsion electrokinetic chromatography (MEEKC) method, a variant of MEKC, was developed for the analysis of nine anthraquinones and bianthrones in rhubarb. nih.gov The optimized method, using a di-n-butyl tartrate microemulsion, achieved baseline separation of all analytes within 20 minutes. nih.gov This demonstrates the potential of MEKC and its variants for the rapid and efficient analysis of anthraquinones. nih.gov

Column chromatography is a fundamental technique for both the isolation (preparative) and quantification (analytical) of compounds from natural product extracts.

Key Features of Column Chromatography:

Stationary Phase: Silica (B1680970) gel and Sephadex are common stationary phases for the separation of anthraquinones.

Mobile Phase: A variety of solvent systems, often involving gradients of increasing polarity, are used to elute the compounds from the column.

Application: Preparative chromatography is used to isolate pure compounds for further structural analysis, while analytical chromatography is used for quantification.

Research Findings: In a study on Rubia tinctorum, column chromatography on silica gel with methanol as the mobile phase was used to separate fractions containing alizarin (B75676) (1,2-dihydroxy-9,10-anthraquinone). biotech-asia.org High-speed counter-current chromatography (HSCCC), a form of liquid-liquid partition chromatography, has also been successfully used for the preparative isolation of anthraquinones from Rumex japonicus. nih.govresearchgate.net This technique avoids the irreversible adsorption issues that can occur with solid supports. nih.gov

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural elucidation of isolated compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

Key NMR Techniques:

1D NMR: ¹H NMR provides information about the number, environment, and connectivity of protons. ¹³C NMR provides information about the different carbon atoms in the molecule. nih.gov

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between protons and carbons, allowing for the complete assignment of the molecular structure. nih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms. nih.gov

Research Findings: The structures of new anthraquinone derivatives isolated from a marine fungus were elucidated using a combination of 1D and 2D NMR experiments, including gCOSY, gHMQC (equivalent to HSQC), gHMBC, and NOESY. nih.gov These techniques allowed for the complete assignment of all proton and carbon signals, leading to the unambiguous determination of their structures. nih.gov The use of quantitative ¹H NMR (qHNMR) has also been explored for the determination of anthraquinone derivatives in plant extracts, offering a method that does not always require reference standards. mdpi.com

Interactive Data Table: Key NMR Data for Anthraquinone Structural Analysis

| NMR Experiment | Information Provided |

| ¹H NMR | Chemical shifts, coupling constants, and integration of proton signals. nih.govmdpi.com |

| ¹³C NMR | Chemical shifts of carbon signals, indicating the types of carbon atoms (e.g., C=O, C-O, aromatic C-H, CH₃). nih.gov |

| COSY | Shows correlations between protons that are coupled to each other (typically on adjacent carbons). nih.gov |

| HSQC/HMQC | Shows correlations between protons and the carbons to which they are directly attached. nih.gov |

| HMBC | Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different parts of the molecule. nih.gov |

| NOESY | Shows correlations between protons that are close in space, which helps to determine stereochemistry and conformation. nih.gov |

Mass Spectrometry (MS, HRMS, EIMS, FABMS, Molecular Networking)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone for the molecular weight determination and structural elucidation of this compound. The molecular formula of this compound is C₁₅H₁₀O₄, corresponding to a monoisotopic mass of 254.0579 g/mol . nih.gov

High-Resolution Mass Spectrometry (HRMS) provides the high accuracy and resolution necessary to determine the elemental composition of the molecule. For this compound, HRMS would confirm the molecular formula C₁₅H₁₀O₄ by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.

Fast Atom Bombardment Mass Spectrometry (FABMS) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In FABMS, the analyte, dissolved in a non-volatile matrix like glycerol, is bombarded with a high-energy beam of atoms (e.g., Xenon). This process generates pseudomolecular ions, such as [M+H]⁺ or [M-H]⁻, with minimal fragmentation. For this compound, FABMS would be expected to produce a strong protonated molecule [M+H]⁺ at m/z 255 in the positive ion mode, confirming the molecular weight of the compound.

Molecular Networking has emerged as a powerful strategy for organizing and interpreting tandem mass spectrometry (MS/MS) data, especially for the analysis of complex mixtures like natural product extracts. researchgate.net This computational approach visualizes the chemical space of a sample by grouping molecules with similar fragmentation patterns into clusters. In the context of analyzing a plant extract containing this compound, molecular networking could rapidly identify and annotate this compound and its structural analogs. nih.gov By comparing the MS/MS spectrum of the target compound against spectral libraries and the spectra of other molecules within the same network, researchers can identify related anthraquinones and even discover new, previously uncharacterized derivatives. nih.gov

Table 1: Expected Mass Spectrometry Data for this compound

| Technique | Ion Type | Expected m/z | Information Provided |

|---|---|---|---|

| HRMS | [M+H]⁺ or [M-H]⁻ | ~255.0652 or ~253.0506 | High-accuracy mass for elemental composition confirmation (C₁₅H₁₀O₄). |

| EIMS | [M]⁺ | 254 | Molecular weight and characteristic fragmentation patterns (e.g., loss of CO). |

| FABMS | [M+H]⁺ | 255 | "Soft" ionization confirming molecular weight with minimal fragmentation. |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

Spectroscopic techniques are fundamental for confirming the presence of the anthraquinone chromophore and its specific functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of an anthraquinone is characterized by several absorption bands. Typically, these compounds exhibit intense absorption bands in the UV region (220–350 nm) corresponding to π → π* transitions of the aromatic system, and a weaker band in the visible region (around 400 nm) due to n → π* transitions of the carbonyl groups. nih.gov The presence and position of hydroxyl groups significantly influence the spectrum due to their auxochromic effect and the potential for intramolecular hydrogen bonding, which can cause a bathochromic (red) shift of the absorption maxima. nih.gov For this compound, the two adjacent hydroxyl groups are expected to cause a significant shift in the absorption bands compared to the unsubstituted anthraquinone core.

Infrared (IR) Spectroscopy provides information about the vibrational modes of the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. A broad absorption band would be expected in the region of 3100-3500 cm⁻¹, corresponding to the O-H stretching vibrations of the hydroxyl groups. The spectrum would also show sharp, strong absorption peaks around 1630-1670 cm⁻¹ for the C=O stretching vibrations of the quinone carbonyl groups. The presence of intramolecular hydrogen bonding between the hydroxyl groups and the adjacent carbonyl group can lower the frequency of the carbonyl absorption. Additional peaks in the 1575-1600 cm⁻¹ region would correspond to C=C stretching vibrations within the aromatic rings.

Table 2: Characteristic Spectroscopic Data for this compound

| Spectroscopy | Wavelength/Wavenumber (Region) | Assignment |

|---|---|---|

| UV-Vis | ~400 nm | n → π* transition (Carbonyl) |

| UV-Vis | 220-350 nm | π → π* transitions (Aromatic System) |

| IR | 3100-3500 cm⁻¹ | O-H Stretching (Hydroxyl groups) |

| IR | 1630-1670 cm⁻¹ | C=O Stretching (Quinone carbonyls) |

| IR | 1575-1600 cm⁻¹ | C=C Stretching (Aromatic rings) |

Viii. Preclinical Research and Future Directions in Drug Discovery for 1,2 Dihydroxy 3 Methylanthraquinone

Efficacy Studies in In vitro and In vivo Models

There is a notable absence of specific in vitro or in vivo efficacy studies for 1,2-Dihydroxy-3-methylanthraquinone in the current scientific literature. Research on structurally similar anthraquinone (B42736) derivatives is extensive; for instance, chrysophanol (B1684469) (1,8-dihydroxy-3-methylanthraquinone) has been studied for its anticancer activity in human colon cancer cells and its ability to inhibit poliovirus replication in vitro. sigmaaldrich.comscbt.com Another related compound, 1,3-dihydroxy-2-methylanthraquinone, has demonstrated potential anticancer effects against HepG2 carcinoma cells. nih.gov However, these findings cannot be directly extrapolated to this compound, as minor changes in the arrangement of substituent groups on the anthraquinone core can lead to significant differences in biological activity.

Therapeutic Potential as a Pharmaceutical Lead Compound

The potential of this compound as a pharmaceutical lead compound remains unexplored due to the lack of preclinical data. The anthraquinone scaffold itself is considered a "privileged structure" in medicinal chemistry, forming the core of numerous clinically used drugs, particularly in oncology (e.g., Doxorubicin, Mitoxantrone). biocrick.com This suggests that derivatives of this scaffold are of significant interest. For any anthraquinone, including this compound, to be considered a viable lead compound, it would need to undergo extensive screening to identify and validate its biological targets and demonstrate significant activity and selectivity in relevant disease models.

Challenges and Opportunities in Translational Research for Anthraquinone Derivatives

Translational research, which aims to bridge the gap between preclinical findings and clinical applications, presents several challenges and opportunities for the class of anthraquinone derivatives.

Challenges:

Toxicity: A primary hurdle for many anthraquinone-based compounds, including clinically used anticancer agents like doxorubicin, is cardiotoxicity. nih.gov The quinone moiety can participate in redox cycling, generating reactive oxygen species (ROS) that lead to cellular damage. capes.gov.br Overcoming this toxicity is a major focus of current research.

Drug Resistance: The emergence of resistance in cancer cells to existing anthracycline drugs limits their long-term efficacy. biocrick.com This necessitates the development of new derivatives that can bypass these resistance mechanisms.

Lack of Predictive Models: The translation of basic science findings can be hampered by the lack of animal models that accurately predict human responses, a challenge seen in fields like neurodegenerative disease research. nih.gov

Opportunities:

Structural Modification: The anthraquinone scaffold is highly amenable to chemical modification. biocrick.com Researchers are actively creating new analogues to enhance efficacy, improve selectivity for cancer cells, and reduce toxicity. nih.govchemsrc.com

Novel Delivery Systems: Advanced drug delivery techniques, such as encapsulation in nanoparticles or micelles, offer a promising strategy to improve the target-specific delivery of anthraquinones, thereby increasing their therapeutic index. nih.gov

Biomarker Discovery: Identifying predictive biomarkers is crucial for the success of translational research. nih.gov For anthraquinone-based therapies, this could involve identifying patients whose tumors have specific characteristics that make them more likely to respond to treatment.

| Aspect | Description | Reference |

|---|---|---|

| Challenge: Toxicity | Many anthraquinone derivatives exhibit off-target toxicity, such as cardiotoxicity, often linked to the generation of reactive oxygen species. | nih.govcapes.gov.br |

| Challenge: Drug Resistance | Cancer cells can develop resistance to anthraquinone-based chemotherapeutics, limiting their clinical effectiveness over time. | biocrick.com |

| Opportunity: Structural Modification | The core anthraquinone structure can be readily modified to create new derivatives with potentially improved therapeutic profiles. | biocrick.comchemsrc.com |

| Opportunity: Advanced Drug Delivery | New delivery methods, like PEGylation or nanoparticle encapsulation, can enhance the site-specific delivery of anthraquinones, potentially reducing side effects. | biocrick.comnih.gov |

Emerging Research Areas in Anthraquinone Chemistry and Pharmacology

The field of anthraquinone research is continually evolving, with several emerging areas pointing toward future applications.

Targeting Novel Biological Pathways: While historically focused on cancer and their action as laxatives, research is expanding to explore the effects of anthraquinones on other biological targets. nih.gov This includes their potential as inhibitors of enzymes involved in neurodegenerative diseases like Alzheimer's, or as modulators of inflammatory pathways. nih.gov For example, certain derivatives have been investigated for their ability to inhibit enzymes like ectonucleoside triphosphate diphosphohydrolases (NTPDases), which are involved in purinergic signaling.

Photodynamic Therapy: Some anthraquinone derivatives, such as hypericin, are potent photosensitizers. nih.gov This property is being exploited in the development of new agents for photodynamic therapy (PDT), a treatment that uses light to activate a drug to kill cancer cells.

Materials Science and Organic Electronics: Beyond pharmacology, the unique electrochemical properties of the anthraquinone core have identified it as a promising structure for applications in organic electronics. Research is underway to develop anthraquinone-based materials for use in batteries and as organic semiconductors.

Dynamic Covalent Chemistry: Recent research has shown that the electrophilicity of the anthraquinone core can be controlled by light. This opens up new possibilities in dynamic covalent chemistry, enabling the light-controlled formation and breaking of chemical bonds, which could have applications in creating responsive materials and drug delivery systems.

| Emerging Research Area | Description | Reference |

|---|---|---|

| Novel Pharmacological Targets | Investigation of anthraquinones for activity against new targets, including those for neurodegenerative diseases and inflammatory conditions. | nih.gov |

| Photodynamic Therapy | Use of photosensitive anthraquinones as agents that can be activated by light to induce localized cell death, particularly in cancer treatment. | nih.gov |

| Organic Electronics | Development of anthraquinone-based materials for applications in sustainable and high-performance organic electronic devices. | |

| Dynamic Covalent Chemistry | Leveraging the light-switchable properties of the anthraquinone core to create dynamic chemical systems for advanced materials and smart drug delivery. |

Q & A

Q. What are the established synthetic routes for 1,2-dihydroxy-3-methylanthraquinone, and how can reaction conditions be optimized for purity?

Methodological Answer: The compound can be synthesized via a single-step Friedel-Crafts reaction using phthalic anhydride and 3-methylcatechol in the presence of AlCl₃/NaCl. Key parameters include maintaining anhydrous conditions, refluxing at 120–140°C for 4–6 hours, and controlling stoichiometry to minimize byproducts like 1-methyl-2,3-dihydroxyanthraquinone . Purification involves column chromatography (silica gel, ethyl acetate/hexane) or crystallization from dimethylformamide:ethanol (1:2) . For plant-derived isolation (e.g., Morinda officinalis), sequential extraction with ethanol, followed by silica gel chromatography and preparative HPLC, yields pure compound .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Elucidation: Use ¹H/¹³C NMR to confirm hydroxyl and methyl substituents (e.g., δ ~12.5 ppm for hydroxyl protons in DMSO-d₆) . High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 270.0528 [M+H]⁺.

- Purity Assessment: HPLC with UV detection (λ = 254 nm) and C18 reverse-phase columns, using acetonitrile/water gradients.

- Crystallography: Single-crystal X-ray diffraction (if available) resolves stereochemical ambiguities .

Q. How is the compound screened for biological activity in academic research?

Methodological Answer:

- Anticancer Assays: MTT viability tests on cancer cell lines (e.g., SMMC-7721肝癌) at concentrations of 50–400 μM. Dose-response curves and IC₅₀ calculations are standard .

- Antiparasitic Studies: In vitro assays against Plasmodium falciparum or Leishmania spp., with EC₅₀ values compared to controls like chloroquine .

- Mechanistic Probes: ROS generation assays (DCFH-DA fluorescence) and mitochondrial membrane potential (JC-1 staining) to explore apoptosis pathways .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity across studies?

Methodological Answer: Contradictions (e.g., varying IC₅₀ values in anticancer studies) may arise from differences in:

- Cell Line Heterogeneity: Use standardized cell banks (e.g., ATCC) and validate culture conditions.

- Compound Solubility: Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts.

- Assay Protocols: Adhere to OECD guidelines for reproducibility. Cross-validate findings with orthogonal assays (e.g., colony formation vs. MTT) .

Q. What advanced strategies improve synthetic yield while minimizing toxic byproducts?

Methodological Answer:

- Catalytic Optimization: Replace AlCl₃ with greener catalysts (e.g., ionic liquids) to reduce waste.

- Flow Chemistry: Continuous reactors enhance heat/mass transfer, improving yield from ~60% to >85% .

- Byproduct Analysis: LC-MS monitors side products; computational modeling (DFT) predicts reactive intermediates for pathway tuning .

Q. How can computational tools predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to topoisomerase II or NF-κB. Validate with mutational studies on key residues (e.g., Lys532 in topo II) .

- QSAR Models: Train on anthraquinone datasets to correlate substituent effects (e.g., hydroxyl/methyl groups) with bioactivity .

- MD Simulations: GROMACS simulations (100 ns) assess stability in lipid bilayers for membrane permeability predictions .

Q. What safety protocols are essential for handling this compound in lab settings?

Methodological Answer:

- PPE: Nitrile gloves, lab coats, and NIOSH-approved N95 respirators to prevent inhalation of fine particles .

- Waste Disposal: Neutralize acidic residues (from synthesis) with NaHCO₃ before incineration. Avoid aqueous discharge due to environmental persistence .

- Spill Management: Absorb with vermiculite, collect in sealed containers, and label as "hazardous organic waste" .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。